molecular formula C20H18N2OS B2379390 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one CAS No. 946330-28-5

1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2379390
CAS RN: 946330-28-5
M. Wt: 334.44
InChI Key: YPPYGONGKUUCKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis . This inspires the design of new phosphines of various structures and the tuning of their properties . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a commonly used synthetic approach .


Chemical Reactions Analysis

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties .

Scientific Research Applications

Antibacterial Activity

1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one and its derivatives have been investigated for their antibacterial activity. A study by Lahmidi et al. (2019) synthesized a novel pyrimidine derivative containing a triazolo[1,5-a]pyrimidine ring, similar in structure to the compound . This derivative showed antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Catalytic Applications

These compounds are also used in catalytic applications. Degni et al. (2004) reported on a polymer-supported catalyst derived from a similar vinylbenzyl compound. This catalyst was used in asymmetric C–C bond-forming reactions and demonstrated significant enantioselectivity and recyclability (Degni et al., 2004).

Polymer Research

In polymer research, the vinylbenzyl moiety, which is part of the 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one structure, has been utilized in various studies. For example, Wilson et al. (1998) used vinylbenzyl ethers as cross-linkers in polystyrene beads to investigate polymer swelling and reagent diffusion, showcasing the utility of such compounds in polymer chemistry (Wilson et al., 1998).

Bioluminescence Studies

The structure of 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one bears resemblance to compounds studied in bioluminescence. Inoue et al. (1975) isolated a compound from squid that shares structural similarities, suggesting potential research applications in studying bioluminescent mechanisms (Inoue et al., 1975).

Synthetic Chemistry

In synthetic chemistry, these compounds are often used as intermediates or building blocks. For instance, Sharma et al. (2014) synthesized a Schiff base compound with a similar structure, highlighting the compound's utility in synthesizing complex organic molecules (Sharma et al., 2014).

Corrosion Inhibition

Compounds with similar structures have also been studied for their potential as corrosion inhibitors. Saranya et al. (2020) investigated pyran derivatives, which are structurally related, for their effectiveness in mitigating acid corrosion, suggesting possible applications of 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one in this field (Saranya et al., 2020).

Future Directions

The potential applications of 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one in various fields have gained significant attention in the scientific community. The continued development and refinement of synthetic approaches, particularly involving tervalent phosphorus ligands, suggest promising future directions for research .

properties

IUPAC Name

3-[(4-ethenylphenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-3-16-6-8-17(9-7-16)14-24-19-20(23)22(13-12-21-19)18-10-4-15(2)5-11-18/h3-13H,1,14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPYGONGKUUCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one

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